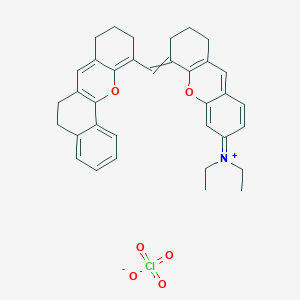

Isoeuphorbetin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

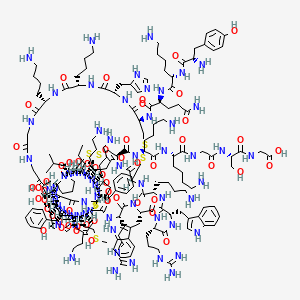

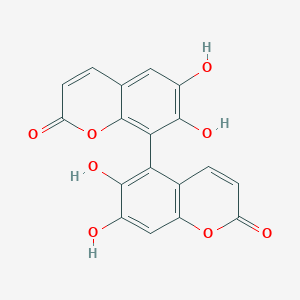

Isoeuphorbetin is a dimeric coumarin isolated from Viola philippica. It is a potent HCV protease inhibitor with an IC50 of 3.63 µg/mL .

Synthesis Analysis

The synthesis of Isoeuphorbetin involves various methodologies developed for the synthesis of coumarins. Classical routes to coumarins include Pechmann condensation, Knoevenagel condensation, Perkin reaction, and Wittig condensation reactions .Molecular Structure Analysis

The molecular structure of Isoeuphorbetin is represented by the formula C18H10O8. Its molecular weight is 354.27 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Isoeuphorbetin are complex and involve a variety of electrophilic and nucleophilic reagents .Physical And Chemical Properties Analysis

Isoeuphorbetin has a molecular weight of 354.27 and a molecular formula of C18H10O8. It is recommended that stock solutions, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month .Scientific Research Applications

Medicinal Chemistry and Pharmacology

Isoeuphorbetin has shown potential as an HCV protease inhibitor , which could be significant in the treatment of Hepatitis C . Its ability to inhibit the protease enzyme can prevent the replication of the virus, offering a therapeutic pathway for patients suffering from this condition.

Biotechnology

In the realm of biotechnology, Isoeuphorbetin’s properties could be harnessed in the development of biosensors . These devices could utilize the compound’s reactivity to detect or measure biological information, which can be translated into an electrical signal for analysis and diagnostics .

Environmental Science

Isoeuphorbetin may have applications in environmental science, particularly in the development of sustainable practices and environmental remediation . Its chemical properties could be used to design systems that monitor and remove pollutants from various ecosystems .

Materials Science

The compound’s unique structure could be explored for creating advanced materials . Researchers could investigate Isoeuphorbetin’s integration into new composites or coatings, which might contribute to the development of materials with enhanced durability or specific interaction with light and other forms of energy .

Synthetic Chemistry

Isoeuphorbetin is a subject of interest in synthetic chemistry for the creation of coumarin derivatives . These derivatives have a broad spectrum of biological activity and can be used in the synthesis of new compounds with potential applications ranging from pharmaceuticals to agrochemicals .

Pharmacology

In pharmacology, Isoeuphorbetin’s role extends to the study of drug metabolism and pharmacokinetics . It can be used to understand how drugs are metabolized in the body, which is crucial for the development of safe and effective pharmaceuticals .

Safety and Hazards

Mechanism of Action

Target of Action

Isoeuphorbetin is a potent inhibitor of the Hepatitis C Virus (HCV) protease . The HCV protease is a critical enzyme that plays a key role in the life cycle of the HCV, making it a primary target for therapeutic intervention.

Mode of Action

Isoeuphorbetin interacts with the HCV protease, inhibiting its function

Biochemical Pathways

The inhibition of the HCV protease by Isoeuphorbetin disrupts the life cycle of the HCV . This prevents the virus from replicating and spreading, thereby reducing the viral load in the body.

Result of Action

The inhibition of the HCV protease by Isoeuphorbetin can lead to a reduction in the viral load of HCV . This can potentially alleviate the symptoms of HCV infection and slow the progression of the disease.

properties

IUPAC Name |

8-(6,7-dihydroxy-2-oxochromen-5-yl)-6,7-dihydroxychromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10O8/c19-9-5-7-1-3-13(22)26-18(7)15(17(9)24)14-8-2-4-12(21)25-11(8)6-10(20)16(14)23/h1-6,19-20,23-24H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCLQXBHUUFURBK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)OC2=C(C(=C(C=C21)O)O)C3=C(C(=CC4=C3C=CC(=O)O4)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isoeuphorbetin | |

Q & A

Q1: What can we understand about the structure of isoeuphorbetin based on the research titles?

A1: While the provided abstracts lack structural data, both research titles [, ] explicitly mention "euphorbetin and isoeuphorbetin." The prefix "iso-" typically signifies isomers in chemistry, implying that euphorbetin and isoeuphorbetin share the same molecular formula but differ in the arrangement of their atoms. This suggests a close structural relationship between the two compounds.

Q2: What is the significance of developing "synthetic approaches" towards these bicoumarins?

A2: The research titles [, ] emphasize "synthetic approaches," indicating that obtaining these bicoumarins from natural sources might be challenging. Developing efficient synthetic routes is crucial for several reasons. First, it enables access to sufficient quantities of these compounds for further research, including biological activity studies. Second, it allows for the potential creation of analogs with improved properties, such as enhanced activity or reduced toxicity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(2-Tert-butyl-7-diethylazaniumylidenechromen-4-yl)prop-2-enylidene]-1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethylindole-5-sulfonate](/img/structure/B1515210.png)

![7-(Diethylamino)-3-[2-(3,3-dimethyl-5-sulfanylindol-1-ium-2-yl)ethenyl]-4-hydroxychromen-2-one](/img/structure/B1515223.png)

![(9E)-Erythromycin 9-[O-[[(2-Methoxyethoxy)methoxy]methyl]oxime]](/img/structure/B1515224.png)